2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylbutanoic acid
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Overview
Description
2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylbutanoic acid is a novel compound that has garnered attention in the field of scientific research This compound is characterized by its unique structure, which includes a cyano group, a methylpyridinyl group, and a sulfanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-6-methylpyridine with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group. This intermediate is then subjected to further reactions to attach the butanoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The cyano and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylbutanoic acid has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research suggests that it may have therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylbutanoic acid is not fully understood. it is believed to modulate various signaling pathways. For instance, it has been shown to activate the Nrf2/ARE pathway, which regulates antioxidant and anti-inflammatory genes, and inhibit the NF-κB pathway, which controls pro-inflammatory genes. These actions contribute to its observed biological effects, such as reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]acetic acid
- 2-[(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl)sulfanyl]acetic acid
Uniqueness
Compared to similar compounds, 2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylbutanoic acid stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C12H14N2O2S |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-2-methylbutanoic acid |
InChI |
InChI=1S/C12H14N2O2S/c1-4-12(3,11(15)16)17-10-9(7-13)6-5-8(2)14-10/h5-6H,4H2,1-3H3,(H,15,16) |
InChI Key |
BECXSNPGKJSMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)SC1=C(C=CC(=N1)C)C#N |
Origin of Product |
United States |
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